molecular formula C8H6BrNO2 B8020991 3-(6-Bromopyridin-3-yl)prop-2-enoic acid

3-(6-Bromopyridin-3-yl)prop-2-enoic acid

Cat. No.: B8020991
M. Wt: 228.04 g/mol
InChI Key: MZIMKUQFGDVIID-UHFFFAOYSA-N
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Description

The core structure of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid is characterized by a pyridine (B92270) ring substituted with a bromine atom at the 6-position and a propenoic acid group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry.

Chemical Properties Data
IUPAC Name (2E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.05 g/mol
Physical Form Powder
Canonical SMILES C1=CC(=NC=C1Br)C=CC(=O)O
InChI Key VNZWQWJMCMQTJL-UHFFFAOYSA-N

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant biological activity. matrixscientific.comnih.gov The inclusion of a bromine atom on the pyridine ring, as seen in this compound, is of particular synthetic importance. Brominated pyridines are versatile precursors in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.netbeilstein-journals.org This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester, a powerful method for constructing complex molecular architectures. nih.govlibretexts.org The regiochemistry of the bromine atom on the pyridine ring can influence the reactivity and the steric environment of the resulting products. beilstein-journals.org The nitrogen atom in the pyridine ring can also modulate the electronic properties of the molecule and provides a site for potential hydrogen bonding, which can be crucial for molecular recognition in biological systems. nih.govnih.gov

The α,β-unsaturated carboxylic acid moiety is another key feature of the molecule, rendering it a valuable building block in organic synthesis. nih.gov These functional groups are precursors to a wide range of other functionalities and can participate in various chemical transformations. nih.gov For instance, they can undergo addition reactions, cyclizations, and can be converted into esters, amides, and other acid derivatives. nih.gov The conjugated system of the α,β-unsaturated acid can also play a role in the electronic and photophysical properties of the molecule.

The combination of a brominated pyridine and an α,β-unsaturated carboxylic acid within a single molecule makes this compound a highly versatile and valuable scaffold for the synthesis of more complex heterocyclic compounds. nih.gov The bromine atom serves as a handle for introducing a wide variety of substituents via cross-coupling reactions, while the propenoic acid moiety can be used to build additional rings or to introduce other functional groups.

For example, a similar compound, 3-(4-bromobenzoyl)prop-2-enoic acid, has been shown to be a precursor for the synthesis of various heterocycles such as pyrimidine (B1678525) thiones, pyranes, pyridines, and phthalazinones through reactions with reagents like thiourea, ethyl cyanoacetate (B8463686), and malononitrile (B47326). nih.gov This demonstrates the potential of the α,β-unsaturated acid system in this compound to undergo cyclization reactions to form new heterocyclic rings.

Furthermore, the ethyl ester of this compound is commercially available, indicating its utility as a starting material in multi-step synthetic sequences. uni.lu The ability to independently functionalize both the pyridine ring (via the bromine) and the propenoic acid moiety allows for a modular approach to the synthesis of diverse molecular libraries, which is a key strategy in drug discovery and materials science. The strategic placement of these two reactive groups on the pyridine core provides a robust platform for the construction of novel and complex chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMKUQFGDVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696900
Record name 3-(6-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035123-89-7
Record name 3-(6-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 6 Bromopyridin 3 Yl Prop 2 Enoic Acid and Analogues

De Novo Synthesis Strategies for the Prop-2-enoic Acid Moiety.

The construction of the α,β-unsaturated carboxylic acid is a critical step in the synthesis of 3-(6-bromopyridin-3-yl)prop-2-enoic acid. This can be efficiently achieved through several classic organic reactions, starting from 6-bromopyridine-3-carbaldehyde.

Malonic Acid Condensation Approaches.

The Knoevenagel condensation, particularly the Doebner modification, is a widely employed method for the synthesis of cinnamic acids and their derivatives. thepharmajournal.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.comacs.org The use of basic solvents like pyridine (B92270) and piperidine facilitates the subsequent decarboxylation of the intermediate, leading directly to the desired α,β-unsaturated acid. thepharmajournal.com

The synthesis of this compound via this method would involve the reaction of 6-bromopyridine-3-carbaldehyde with malonic acid. Various catalysts and reaction conditions have been reported for the synthesis of cinnamic acid derivatives, which can be adapted for this specific transformation. thepharmajournal.comsemanticscholar.orgresearchgate.net

Catalyst SystemSolvent/ConditionsKey AdvantagesReference
Pyridine/PiperidineHeatingClassic Doebner modification, promotes decarboxylation. thepharmajournal.com
Tetrabutylammonium bromide (TBAB)/K2CO3Microwave irradiation in waterEco-friendly, simple procedure with excellent yields and high purity. thepharmajournal.comsemanticscholar.org
Polyphosphate esterMicrowave irradiationAllows for the use of electron-donating substituents. thepharmajournal.com
DABCOMild conditionsMild reaction conditions, excellent yields, and short reaction times. researchgate.net

Wittig Olefination and Related Phosphorylide Chemistry.

The Wittig reaction provides a robust and highly specific method for the formation of carbon-carbon double bonds, making it an excellent choice for the synthesis of this compound. wikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

For the synthesis of the target molecule, 6-bromopyridine-3-carbaldehyde would be reacted with a phosphorus ylide bearing a protected carboxylate group, such as (carboxymethyl)triphenylphosphonium bromide. Subsequent deprotection would yield the desired carboxylic acid. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Recent advancements have also demonstrated the use of dearomatized pyridylphosphonium ylides in a Wittig olefination-rearomatization sequence for the synthesis of 4-alkylpyridines, a strategy that could potentially be adapted. researchgate.net

Functional Group Transformations and Derivatization Routes.

The synthesis of this compound can also be approached through the modification of pre-existing pyridine derivatives.

Oxidative Methods in Pyridine Carboxylic Acid Synthesis.

The oxidation of alkyl-substituted pyridines is a common method for the preparation of pyridine carboxylic acids. google.com For instance, the oxidation of a suitable precursor, such as 3-alkyl-6-bromopyridine, could yield 6-bromonicotinic acid. While this does not directly produce the target molecule, it provides a key intermediate that could be further elaborated. Various oxidative processes are known, including liquid-phase and vapor-phase reactions, as well as electrochemical and biological oxidation. google.comgoogleapis.com For example, the vapor-phase oxidation of β-picoline over a vanadia-based catalyst is a known industrial process for the production of nicotinic acid. google.com

Hydrolytic Cleavage of Esters and Nitriles.

A common final step in the synthesis of carboxylic acids is the hydrolysis of a corresponding ester or nitrile. chemistrysteps.comchemguide.co.ukkocw.or.kr This approach offers the advantage of utilizing more stable ester or nitrile intermediates during the preceding synthetic steps. The methyl ester of the target compound, methyl (2E)-3-(6-bromopyridin-3-yl)prop-2-enoate, is commercially available, making its hydrolysis a direct route to the final product. bldpharm.com

The hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the ester or nitrile with a dilute acid, such as hydrochloric acid, to produce the free carboxylic acid. chemguide.co.uk Base-catalyzed hydrolysis, or saponification, involves heating with a base like sodium hydroxide to form the carboxylate salt, which is then acidified to yield the free carboxylic acid. chemguide.co.ukkocw.or.kr

Starting MaterialReagentsProductReference
Ester (e.g., Methyl (2E)-3-(6-bromopyridin-3-yl)prop-2-enoate)Aqueous acid (e.g., HCl) or Aqueous base (e.g., NaOH) followed by acidificationThis compound kocw.or.kr
NitrileAqueous acid (e.g., HCl) or Aqueous base (e.g., NaOH) followed by acidificationCarboxylic acid chemistrysteps.comchemguide.co.uk

Sustainable and Atom-Economical Synthesis of this compound Derivatives.

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. bepls.com These "green chemistry" principles can be applied to the synthesis of this compound and its derivatives to minimize waste and reduce the use of hazardous materials. bepls.com

For instance, in the context of the Knoevenagel condensation, the use of water as a solvent and microwave irradiation has been shown to be an effective and eco-friendly approach for the synthesis of cinnamic acids. thepharmajournal.comsemanticscholar.org This method often leads to excellent yields and high product purity while avoiding the use of volatile organic solvents. semanticscholar.org The use of recyclable catalysts, such as graphene oxide, in amidation reactions of cinnamic acid also contributes to a more sustainable process. nih.gov

Aqueous Medium Synthesis

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and readily available nature. While direct, documented examples for the aqueous synthesis of this compound are not prevalent in the literature, the principles of green chemistry allow for the postulation of a viable synthetic pathway. A plausible approach involves the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. bepls.com

In this proposed aqueous synthesis, 6-bromopyridine-3-carbaldehyde would react with malonic acid in water. The reaction is typically facilitated by a mild base. Traditional Knoevenagel reactions often employ organic bases like pyridine or piperidine; however, for a greener approach, more environmentally benign bases would be preferable. tandfonline.com The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired α,β-unsaturated carboxylic acid.

Table 1: Proposed Aqueous Knoevenagel Condensation for this compound

Reactant 1Reactant 2SolventPotential CatalystProduct
6-Bromopyridine-3-carbaldehydeMalonic AcidWaterMild Base (e.g., Ammonium Bicarbonate, Glycine)This compound

This aqueous approach offers several advantages, including simplified workup procedures and a reduced environmental footprint. The challenge lies in optimizing the reaction conditions, such as temperature and catalyst selection, to achieve high yields and purity in an aqueous medium.

Catalysis in Green Chemical Routes

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste. orientjchem.org For the synthesis of this compound, several catalytic strategies can be envisioned that align with green chemistry principles.

One of the most prominent green catalytic methods for forming the α,β-unsaturated acid structure is the Knoevenagel condensation . This reaction can be catalyzed by a variety of environmentally benign catalysts. researchgate.net Research has shown that benign amines and ammonium salts can effectively replace more hazardous catalysts like pyridine and piperidine. tandfonline.com Furthermore, novel and highly sustainable catalysts, such as the water extract of banana peels, have been reported to catalyze Knoevenagel condensations under solvent-free or grindstone conditions. The basic nature of such extracts, attributed to metal oxides, facilitates the initial deprotonation of the active methylene compound.

Table 2: Green Catalysts for Knoevenagel Condensation

Catalyst TypeExamplesReaction ConditionsAdvantages
Benign Amines/Ammonium SaltsBenzylamine, Urea, Glycine, Ammonium BicarbonateSolvent-free or in green solvents (e.g., water, ethanol)Avoids toxic pyridine and piperidine, can lead to high yields. tandfonline.com
Natural-Based CatalystsWater Extract of Banana (WEB)Grindstone method, room temperatureEconomical, environmentally friendly, rapid reaction times.
Heterogeneous CatalystsCalcium Ferrite Nanoparticles-Reusable, easy to separate from the reaction mixture, high efficiency. orientjchem.org

An alternative and powerful green catalytic route for the synthesis of this compound and its analogues is the Heck reaction . The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.org Green variations of the Heck reaction have been developed to minimize the environmental impact. nih.gov

In the context of synthesizing the target molecule, a Heck reaction could be performed between 6-bromopyridine-3-yl bromide and acrylic acid (or its ester, followed by hydrolysis). Green protocols for the Heck reaction often utilize greener solvents like ethanol-water mixtures or ionic liquids. wikipedia.orgnih.gov The use of phosphine-free palladium catalysts and microwave irradiation can further enhance the green credentials of this method by reducing reaction times and energy consumption. organic-chemistry.orgfrontiersin.org

Table 3: Green Heck Reaction Parameters

ComponentGreen Approach ExamplesRationale
Catalyst Palladium acetate (Pd(OAc)2), Pd EnCat®High efficiency, potential for phosphine-free systems. nih.govbeilstein-journals.org
Solvent Ethanol/Water mixtures, Ionic LiquidsReduces reliance on volatile organic compounds. wikipedia.orgnih.gov
Base Sodium acetate (NaOAc), Potassium carbonate (K2CO3)Readily available and relatively benign bases. wikipedia.orgnih.gov
Energy Input Microwave irradiationCan significantly reduce reaction times. nih.gov

The application of these green catalytic methodologies not only provides access to this compound but also aligns with the principles of sustainable chemical manufacturing. The choice between the Knoevenagel and Heck routes would depend on factors such as substrate availability, desired scale, and specific process optimization.

Chemical Transformations and Reaction Mechanisms of 3 6 Bromopyridin 3 Yl Prop 2 Enoic Acid

Palladium-Catalyzed Cross-Coupling Reactions at the Bromopyridine Moiety

The bromine atom on the pyridine (B92270) ring serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org In the case of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid, the bromine atom can be readily displaced by various aryl, heteroaryl, or alkyl groups from the corresponding boronic acids or esters. wikipedia.orglibretexts.org This reaction typically proceeds under basic conditions and offers high yields and functional group tolerance. tcichemicals.com The general mechanism involves three key steps: oxidative addition of the bromopyridine to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Electron-rich boronic acids have been shown to produce good yields in Suzuki-Miyaura couplings with similar brominated heterocyclic compounds. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. mdpi.comorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterTypical Reagents/Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, P(t-Bu)₃, PCy₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH
Solvent Toluene, Dioxane, THF, Water

This table presents a generalized overview of conditions often employed in Suzuki-Miyaura reactions and is not specific to this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkyne functionalities onto the pyridine ring of this compound. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The resulting arylalkynes are valuable intermediates in the synthesis of complex natural products and functional materials. libretexts.orgnih.gov

The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the bromopyridine. Subsequent reductive elimination affords the coupled product. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Conjunctive cross-coupling represents a three-component reaction that combines a boronic ester, an organolithium or Grignard reagent, and an electrophile, such as the bromopyridine moiety of this compound. nih.gov This method allows for the simultaneous introduction of two new groups. The reaction proceeds via a palladium-induced 1,2-metalate shift of an alkenylboron ate complex. nih.gov The use of specific ligands, such as electronically asymmetric phosphine-oxazolines, can enhance the reactivity and selectivity of these transformations, often without the need for halide-scavenging additives. nih.gov

Achieving enantioselectivity in cross-coupling reactions is a significant goal in modern organic synthesis. For substrates like this compound, enantioselective strategies could lead to the formation of chiral molecules with defined stereochemistry. One approach involves the use of chiral ligands on the palladium catalyst, which can induce asymmetry in the product. nih.gov For instance, chiral phosphine-oxazoline ligands have been employed in conjunctive cross-couplings to deliver products in an enantioselective fashion. nih.gov Another strategy involves the use of a chiral Lewis acid that can bond to a nucleophile, thereby controlling the stereochemical outcome of the coupling reaction. nih.gov

Reactions Involving the α,β-Unsaturated Carboxylic Acid Moiety

The acrylic acid portion of the molecule provides another site for chemical modification, primarily through reactions at the carbon-carbon double bond.

The carbon-carbon double bond in the prop-2-enoic acid moiety is electron-deficient due to the conjugation with the carboxylic acid group, making it susceptible to nucleophilic addition reactions (Michael additions). ethz.ch A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond. These reactions are a powerful tool for introducing a wide range of functional groups and for constructing more complex molecular architectures.

Furthermore, the olefinic bond can undergo other addition reactions. For instance, catalytic enantioselective hydroboration can be used to introduce a boron functional group, which can then be further transformed into other groups with retention of stereochemistry. ethz.ch Epoxidation of the double bond, potentially in an enantioselective manner, would yield an epoxide that can serve as a versatile intermediate for further synthetic manipulations. ethz.ch

Carboxylic Acid Functionalization (e.g., esterification, amidation).

The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes transformations such as esterification and amidation. These reactions are fundamental in modifying the compound's physical and chemical properties, which can be crucial for various applications in organic synthesis.

Esterification:

Esterification of acrylic acids, including the subject compound, can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions can be employed. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of various aryl and alkyl carboxylic acids with alcohols. nih.gov This metal-free method is tolerant of air and moisture, offering a simple and efficient procedure. nih.gov While specific studies on this compound are not detailed in the provided results, the existence of its ethyl ester, 3-(6-bromo-pyridin-3-yl)-acrylic acid ethyl ester, confirms that this transformation is feasible. matrixscientific.com

The following table illustrates typical conditions for NBS-catalyzed esterification of benzoic acid derivatives, which are analogous to the target compound. nih.gov

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Conversion (%)
3-Fluorobenzoic AcidMethanolNBS7020>99
3-Methylbenzoic AcidMethanolNBS702090
3-Methoxybenzoic AcidMethanolNBS702045

Amidation:

The synthesis of amides from this compound can be performed by first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A general procedure involves stirring the carboxylic acid with an excess of the amine and a coupling agent, or by the two-step process involving the acyl chloride. For example, a general method for the synthesis of N-(2-oxo-3-oxetanyl)amides involves reacting the corresponding amine with an acyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov This methodology is broadly applicable to a wide range of carboxylic acids and amines.

A representative reaction for amidation is shown below, based on general synthetic procedures. nih.gov

AmineAcyl Chloride PrecursorBaseSolventTemperatureProduct
(S)-3-amino-dihydrofuran-2-one3-Phenylpropionyl chloride---(S)-N-(2-oxodihydrofuran-3-yl)-3-phenylpropanamide
Cyclobutylamine3-Phenylpropionyl chloride---N-cyclobutyl-3-phenylpropanamide

Cyclization and Annulation Reactions Utilizing the Compound Scaffold.

The bifunctional nature of this compound, possessing both a reactive α,β-unsaturated system and a bromo-substituted pyridine ring, makes it a valuable scaffold for the synthesis of various heterocyclic structures through cyclization and annulation reactions.

The acrylic acid moiety can participate in Michael additions with various nucleophiles, leading to intermediates that can subsequently cyclize. For example, β-aroyl acrylic acids, which are structurally related, react with dinucleophiles like 1,2-diaminobenzene or 2,3-diaminopyridine (B105623) to form complex heterocyclic systems. researchgate.net Similarly, reactions with compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) can lead to the formation of highly substituted pyridines and other heterocycles. researchgate.net These reactions showcase the potential of the α,β-unsaturated acid system in constructing fused ring systems.

Furthermore, the bromo-pyridine core can be functionalized through cross-coupling reactions, and the acrylic acid side chain can be involved in intramolecular cyclizations. For instance, N-aryl-3-phenylprop-2-ynamides, which are structurally analogous, undergo intramolecular cyclization in the presence of acid to form quinolinone derivatives. researchgate.net This suggests that derivatives of this compound could be precursors to fused pyridopyridinone systems.

The following table summarizes the types of heterocycles that can be synthesized from related aroylprop-2-enoic acids. researchgate.netresearchgate.net

Starting Aroylpropenoic AcidReagentResulting Heterocycle Core
3-(p-Bromobenzoyl)prop-2-enoic acid1,2-DiaminobenzeneBenzodiazepine derivative
3-(p-Bromobenzoyl)prop-2-enoic acidThioureaPyrimidine (B1678525) thione derivative
3-(p-Bromobenzoyl)prop-2-enoic acidEthyl cyanoacetate/Ammonium acetateDihydropyridine derivative

Decarboxylative Transformations of Related Carboxylic Acids.

Decarboxylative reactions are powerful transformations in organic synthesis where a carboxylic acid group is removed, often with the concurrent formation of a new carbon-carbon or carbon-heteroatom bond. While specific decarboxylative studies on this compound are not prevalent in the literature, the reactivity of related heteroaryl carboxylic acids in such transformations provides significant insight.

Transition metal-catalyzed decarboxylative cross-coupling reactions have emerged as a valuable method for the synthesis of complex molecules. For instance, copper-catalyzed decarboxylative borylation of heteroaryl carboxylic acids allows for the conversion of the C-COOH bond to a C-B bond. nih.gov The resulting boronic ester can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to form new C-C bonds. nih.gov This two-step, one-pot process demonstrates the utility of carboxylic acids as latent organoboron surrogates. nih.gov

Another important decarboxylative transformation is the copper-mediated coupling of carboxylic acids with other substrates. For example, 3-indoleacetic acids undergo decarboxylative coupling with pyrazolones in the presence of a copper catalyst. nih.govresearchgate.net This reaction proceeds via the formation of an alkyl radical through decarboxylation, which then adds to the coupling partner. researchgate.net

The table below outlines examples of decarboxylative coupling reactions of related carboxylic acids.

Carboxylic AcidCoupling PartnerCatalyst SystemProduct Type
Picolinic AcidBenzoic Acid (via borylation)Cu-LMCT (borylation), Pd-catalysis (Suzuki)Biaryl
3-Indoleacetic AcidPyrazoloneCu(OAc)₂·H₂OFunctionalized Pyrazolone

Derivatization and Scaffold Modification Based on 3 6 Bromopyridin 3 Yl Prop 2 Enoic Acid

Introduction of Diverse Substituents on the Pyridine (B92270) Ring.

The presence of a bromine atom on the pyridine ring at the 6-position provides a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester. rsc.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. The general reaction involves a palladium catalyst, a base, and a suitable solvent. While direct examples with 3-(6-Bromopyridin-3-yl)prop-2-enoic acid are not extensively documented in readily available literature, the reactivity of similar 6-bromopyridine substrates is well-established. For instance, the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied, demonstrating the feasibility of such couplings on brominated pyridine rings.

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction couples the bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govmdpi.com A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes demonstrates the utility of this reaction for functionalizing the 6-position of the pyridine ring. nih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups on the alkyne partner. nih.govrawdatalibrary.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 6-position. nih.govdntb.gov.ua The process uses a palladium catalyst with specialized phosphine (B1218219) ligands and a base. documentsdelivered.com Successful amination has been demonstrated on various 2-bromopyridines, including with volatile amines, showcasing the broad applicability of this method for creating substituted aminopyridines from their bromo-counterparts. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene, forming a new carbon-carbon bond and substituting the bromine atom with a vinyl group. uminho.ptrsc.org This reaction is a cornerstone of C-C bond formation and can be applied to a wide variety of alkene substrates.

The table below summarizes the types of substituents that can be introduced onto the pyridine ring of a 6-bromopyridine scaffold using these established methods.

Coupling ReactionReagentIntroduced SubstituentCatalyst System (Typical)
Suzuki-MiyauraAryl/Alkyl Boronic AcidAryl, Heteroaryl, AlkylPd(PPh₃)₄, K₂CO₃
SonogashiraTerminal AlkyneAlkynylPdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-HartwigPrimary/Secondary AmineAminoPd(OAc)₂, Phosphine Ligand, NaOtBu
HeckAlkeneAlkenyl (Vinyl)Pd(OAc)₂, PPh₃, Base

Formation of Heterocyclic Fused Systems.

The this compound structure is a potential precursor for the synthesis of bicyclic and polycyclic heterocyclic systems. This typically involves a two-step process: first, the conversion of the bromo-substituent into a reactive functional group like an amine or hydrazine (B178648), followed by an intramolecular or intermolecular cyclization reaction that forms a new ring fused to the initial pyridine core.

Pyrido-Pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be envisioned starting from this compound. nih.gov The initial step would be the conversion of the 6-bromo group to a 6-amino group, likely via a Buchwald-Hartwig amination or a related nucleophilic substitution. The resulting intermediate, 3-(6-aminopyridin-3-yl)prop-2-enoic acid, possesses the necessary functionalities for cyclization. Reaction of a 2-aminopyridine (B139424) derivative with reagents like diethyl malonate can lead to the formation of a fused pyrimidinone ring. nih.gov Specifically, the intramolecular cyclization of an appropriately derivatized 3-(6-aminopyridin-3-yl)prop-2-enoic acid could yield a pyrido[2,3-d]pyrimidin-7-one structure, a scaffold of interest in medicinal chemistry. dntb.gov.ua

Pyrido-Pyridazinopyrimidines: The construction of a pyridazinone ring fused to the pyridine core generally requires a hydrazine functional group. Starting from this compound, the bromo group could be displaced by hydrazine to yield 3-(6-hydrazinopyridin-3-yl)prop-2-enoic acid. The resulting 6-hydrazinonicotinic acid derivative is a key precursor. mdpi.com Subsequent reaction of this intermediate with a 1,3-dicarbonyl compound or its equivalent would lead to the condensation and cyclization to form a pyridopyridazinone system.

The synthesis of quinazolines typically begins with benzene-based precursors, most commonly anthranilic acid or its derivatives. rawdatalibrary.net The formation of a quinazoline (B50416) ring directly from a pyridine-based starting material like this compound is not a standard transformation, as it would require the construction of a benzene (B151609) ring fused to the pyridine, which is a complex process.

However, the acrylic acid moiety of the title compound can participate in cyclization reactions to form other types of fused systems. For instance, if the pyridine ring were to be considered a substituent on a different core, the acrylic acid could be used to build a heterocyclic ring. Annulation reactions involving pyridinyl-substituted ureas and anthranilic esters have been developed to synthesize 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, which demonstrates a strategy to link pyridine and quinazoline motifs.

Chiral Derivative Synthesis.

The creation of chiral derivatives from this compound can be approached through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Asymmetric Hydrogenation: The double bond in the prop-2-enoic acid side chain is a target for asymmetric hydrogenation. Using a chiral catalyst, the reduction of this double bond can produce a chiral propanoic acid derivative with high enantiomeric excess. While specific examples for this compound are not readily found, asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-established field. Ruthenium-based catalysts with chiral ligands like BINAP are known to be effective for such transformations.

Chiral Resolution: Alternatively, the racemic carboxylic acid can be resolved into its individual enantiomers. This classic method involves forming diastereomeric salts by reacting the racemic acid with a chiral base (e.g., a chiral amine like (R)- or (S)-1-phenylethylamine). These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

Asymmetric Michael Addition: Another synthetic route involves the asymmetric Michael addition to a derivative of the acrylic acid. For example, organocatalytic enantioselective Michael addition of nitroalkanes to enoates has been used to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids, demonstrating a pathway for creating stereocenters in similar systems.

Strategic Applications of 3 6 Bromopyridin 3 Yl Prop 2 Enoic Acid As a Key Synthetic Intermediate

Versatility as a Building Block in Complex Molecular Architectures.

The unique chemical architecture of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid makes it an important building block for the synthesis of intricate molecular structures, particularly in the realm of medicinal chemistry. The strategic placement of its functional groups allows for sequential or one-pot multi-component reactions to generate molecules with significant structural diversity.

One notable application of this compound is in the synthesis of macrocycles. These large, cyclic molecules are of great interest due to their unique conformational properties and their ability to bind to challenging biological targets. The synthesis of a novel macrocyclic compound, as detailed in a doctoral thesis, showcases the utility of this compound. In this multi-step synthesis, the acrylic acid portion of the molecule is first coupled with a diamine, and subsequently, the bromine atom on the pyridine (B92270) ring is utilized in an intramolecular cross-coupling reaction to close the macrocyclic ring. This approach highlights the dual reactivity of the starting material, enabling the efficient construction of a complex molecular framework.

Furthermore, the bromopyridine core of this compound serves as a versatile scaffold for introducing further complexity. The bromine atom can be readily displaced or used as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the attachment of a wide range of substituents to the pyridine ring, thereby enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors, similar bromopyridine derivatives have been extensively used to explore the chemical space around a core scaffold, leading to the identification of potent and selective drug candidates.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of complex molecules.

Functional GroupPotential TransformationsResulting Structures
Acrylic Acid Amide bond formation, Esterification, Michael addition, Cycloaddition reactionsPeptidomimetics, Polyesters, Functionalized alkanoic acids, Cyclic compounds
Bromopyridine Suzuki coupling, Stille coupling, Sonogashira coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitutionBiaryl compounds, Acetylenic derivatives, Aminopyridines, Heterocyclic ethers

Precursor to Advanced Organic Scaffolds.

Beyond its role as a building block for large, complex molecules, this compound is also a key precursor for the synthesis of novel and advanced organic scaffolds. These scaffolds often form the core of biologically active molecules and are designed to present specific pharmacophoric features in three-dimensional space.

A significant example of this application is the use of this compound in the synthesis of dihydropyridinone derivatives. These heterocyclic scaffolds are of considerable interest in medicinal chemistry due to their presence in a number of approved drugs and clinical candidates. A patent describes the synthesis of a series of dihydropyridinone-based compounds for the treatment of autoimmune diseases, starting from 3-(6-bromopyridin-3-yl)acrylic acid. The synthetic route involves the reaction of the acrylic acid with an amine to form an acrylamide (B121943) intermediate, which then undergoes an intramolecular cyclization to furnish the dihydropyridinone core. The bromine atom on the pyridine ring is then utilized for further diversification of the scaffold, allowing for the fine-tuning of its biological activity.

The development of novel antibacterial agents also provides a compelling case for the utility of this precursor. While not directly using the bromo-substituted variant, a study on the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives highlights the importance of the pyridinyl-acrylic acid framework. In this research, related compounds were used to construct oxazolidinone rings, which are a critical class of antibiotics. The pyridine moiety in these structures plays a crucial role in their antibacterial activity. The potential to apply similar synthetic strategies to this compound opens up avenues for the creation of new antibacterial candidates with potentially improved properties.

The table below outlines some of the advanced organic scaffolds that can be synthesized from this compound.

Target ScaffoldSynthetic StrategyPotential Applications
Dihydropyridinones Amide formation followed by intramolecular cyclizationTreatment of autoimmune diseases, Kinase inhibition
Oxazolidinones Multi-step synthesis involving cyclization with a carbamateAntibacterial agents
Fused Pyridine Systems Intramolecular Heck reaction or other cyclization strategiesMaterials science, Medicinal chemistry

Advanced Spectroscopic Characterization and Structural Elucidation of 3 6 Bromopyridin 3 Yl Prop 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(6-Bromopyridin-3-yl)prop-2-enoic acid, the ¹H NMR spectrum is expected to reveal distinct signals for each unique proton. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants dictated by the positions of the bromine atom and the propenoic acid substituent. The vinyl protons of the prop-2-enoic acid chain would typically present as doublets, with a large coupling constant characteristic of a trans configuration. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum. The carbons of the pyridine ring and the double bond would appear in the intermediate region, with their specific shifts influenced by the electronegative bromine atom and the delocalized π-electron system.

While specific experimental data for this compound is not widely published, analysis of related structures allows for the prediction of chemical shifts. For instance, studies on C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates demonstrate how substitution affects the chemical shifts of nearby protons and carbons researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical chemical shift ranges and analysis of related compounds. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (br s)168.0 - 172.0
Vinylic Proton (α to COOH)6.4 - 6.6 (d)120.0 - 125.0
Vinylic Proton (β to COOH)7.6 - 7.8 (d)140.0 - 145.0
Pyridine H-28.5 - 8.7 (d)150.0 - 152.0
Pyridine H-47.9 - 8.1 (dd)138.0 - 140.0
Pyridine H-57.4 - 7.6 (d)128.0 - 130.0
Pyridine C-2-150.0 - 152.0
Pyridine C-3-130.0 - 133.0
Pyridine C-4-138.0 - 140.0
Pyridine C-5-128.0 - 130.0
Pyridine C-6-142.0 - 145.0

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of bonds and functional groups present.

The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, intense peak around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching vibrations of the alkene and the pyridine ring would appear in the 1600-1650 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-Br stretch would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman spectra compared to FTIR, the C=C and aromatic ring stretching vibrations usually give rise to strong signals, aiding in the confirmation of the carbon skeleton. The symmetric nature of certain vibrations can make them Raman-active but IR-inactive, and vice-versa, making the combination of both techniques powerful for a complete vibrational analysis sigmaaldrich.com.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Intensity
Carboxylic AcidO-H stretch2500 - 3300 (broad)Weak
CarbonylC=O stretch1680 - 1710Medium
AlkeneC=C stretch1620 - 1650Strong
Pyridine RingC=C, C=N stretches1400 - 1600Strong
C-H (vinyl)=C-H bend960 - 990 (trans)Medium
Pyridine RingC-H bend800 - 850Medium
Bromo-PyridineC-Br stretch500 - 650Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound.

For this compound (C₈H₆BrNO₂), the presence of bromine is a key diagnostic feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 Da.

Predicted mass spectrometry data for the isomeric compound (2E)-3-(3-bromopyridin-4-yl)prop-2-enoic acid suggests a monoisotopic mass of approximately 226.95819 Da. uni.lu The HRMS of this compound would be expected to yield a molecular ion peak very close to this value, and its exact mass would confirm the elemental composition of C₈H₆BrNO₂. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the bromine atom (-Br, 79/81 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Notes
[M+H]⁺C₈H₇BrNO₂⁺227.9655229.9634Molecular ion (positive ESI)
[M-H]⁻C₈H₅BrNO₂⁻225.9509227.9488Molecular ion (negative ESI)
[M-COOH]⁺C₇H₅BrN⁺181.9603183.9582Loss of carboxylic acid group
[M-Br]⁺C₈H₆NO₂⁺148.0393-Loss of bromine atom

X-ray Diffraction (XRD) and Crystallographic Analysis

For this compound, a crystallographic analysis would be expected to show that the carboxylic acid groups form hydrogen-bonded dimers in the solid state. The analysis would also confirm the trans geometry of the double bond and reveal the dihedral angle between the pyridine ring and the propenoic acid side chain, which influences the degree of electronic conjugation.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

Parameter Hypothetical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Key Bond Length (C=O)~1.25 Å
Key Bond Length (C=C)~1.34 Å
Key Bond Length (C-Br)~1.90 Å
Key Intermolecular InteractionHydrogen bonding between carboxylic acid moieties

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the pyridine ring and the propenoic acid moiety. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The bromine atom and the carboxylic acid group act as auxochromes, which can modify the λ_max and the molar absorptivity (ε).

In a related context, the synthesis and characterization of other complex organic molecules often involve UV-Vis spectroscopy to confirm the presence and electronic environment of chromophores. researchgate.net For the title compound, the main absorption band would likely be in the range of 250-320 nm. The exact position would be influenced by the solvent polarity, with more polar solvents potentially causing a shift in the λ_max.

Table 5: Expected Electronic Absorption Data for this compound

Solvent Expected λ_max (nm) Electronic Transition
Ethanol260 - 280π→π* (Pyridine ring)
Ethanol290 - 320π→π* (Extended conjugation)
Dichloromethane (B109758)255 - 275π→π* (Pyridine ring)
Dichloromethane285 - 315π→π* (Extended conjugation)

Computational and Theoretical Investigations of 3 6 Bromopyridin 3 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. DFT calculations for 3-(6-Bromopyridin-3-yl)prop-2-enoic acid would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. These calculations can elucidate various molecular properties.

Optimized Geometries and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the potential energy as a function of bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

A comprehensive conformational analysis would explore different spatial arrangements arising from rotation around single bonds, such as the C-C bond connecting the acrylic acid moiety to the pyridine (B92270) ring and the C-O bond of the carboxylic acid group. This analysis helps to identify various stable conformers and the energy barriers between them. The planarity of the propenoic acid chain and its orientation relative to the bromopyridine ring are key structural features that would be determined.

Below is a hypothetical table of optimized geometrical parameters that would be obtained from such a study.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Br-C6Value
N1-C2Value
C3-C4Value
C4-C7Value
C7=C8Value
C8-C9Value
C9=O10Value
C9-O11Value
O11-H12Value
C2-N1-C6Value
C3-C4-C5Value
C4-C7-C8Value
C7-C8-C9Value
O10-C9-O11Value
C5-C4-C7-C8
C7-C8-C9-O10

Note: The values in this table are placeholders and would need to be calculated using DFT methods.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. nih.govmatrixscientific.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmatrixscientific.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely to be located over the π-system of the propenoic acid and the pyridine ring, while the LUMO may also be distributed across these conjugated systems.

A hypothetical table of FMO properties is presented below.

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue
Chemical SoftnessValue
Electrophilicity IndexValue

Note: These values are illustrative and require specific DFT calculations for their determination.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. sigmaaldrich.com It is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. bldpharm.com

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially on the hydrogens of the pyridine ring.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions indicates the strength of the delocalization.

NBO analysis also calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. For this compound, NBO analysis would quantify the polarity of bonds such as C-Br, C=O, and O-H, and reveal delocalization within the π-conjugated system.

A hypothetical table of NBO charges is shown below.

AtomNPA Charge (e)
BrValue
N1Value
C3Value
C6Value
O10Value
O11Value
H12Value

Note: These charge values are placeholders and would be determined through NBO calculations.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the reaction of this compound with another reactant, it is possible to map the entire potential energy surface of the reaction. This involves locating and characterizing the structures of reactants, transition states, intermediates, and products.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, modeling the esterification of the carboxylic acid group would involve calculating the energy profile for the nucleophilic attack of an alcohol on the carbonyl carbon, followed by proton transfer and elimination of water. Such studies provide deep insights into the regioselectivity and stereoselectivity of reactions involving this molecule.

Spectroscopic Data Simulation and Validation

A significant application of computational chemistry is the simulation of various spectroscopic data. By calculating the vibrational frequencies using DFT, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing the simulated spectrum with experimental data helps in the assignment of vibrational modes to specific bonds and functional groups, thus validating the calculated geometry.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental values, aid in the structural elucidation of the molecule and can help to distinguish between different isomers or conformers. Electronic transitions can also be calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Visible absorption spectrum, providing information about the electronic structure and chromophores within the molecule.

Q & A

Q. What are the key considerations for synthesizing 3-(6-Bromopyridin-3-yl)prop-2-enoic acid with high purity?

Methodological Answer: Synthesis of this compound requires careful optimization of reaction conditions. Key steps include:

  • Substitution Reactions : The bromine atom at the 6-position of the pyridine ring can undergo nucleophilic substitution. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization, as bromopyridines are common substrates .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or TLC, ensuring Rf values align with expected polarity.
  • Acidic Workup : The prop-2-enoic acid moiety may require pH-controlled extraction (e.g., acidification to precipitate the carboxylic acid).

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize stereochemistry and functional groups?

Methodological Answer:

  • <sup>1</sup>H NMR : Focus on coupling constants (J-values) of the α,β-unsaturated acid. For the (E)-isomer, expect a trans coupling constant (J = 12–16 Hz) between the vinylic protons . The pyridine ring protons (6-bromo substituent) will show deshielding near δ 8.5–9.0 ppm.
  • IR Spectroscopy : Confirm the presence of the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and conjugated carbonyl (C=O stretch ~1680–1720 cm⁻¹).
  • 2D NMR (COSY, HMBC) : Resolve ambiguities in pyridine ring substitution patterns and confirm conjugation in the acrylate system .

Q. What crystallographic software tools are recommended for determining its molecular structure?

Methodological Answer:

  • Data Processing : Use WinGX for integrating diffraction data and generating hkl files .
  • Structure Solution : Employ SHELXD for dual-space methods to solve heavy-atom (Br) positions .
  • Refinement : SHELXL is ideal for small-molecule refinement, particularly for handling anisotropic displacement parameters of bromine .
  • Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams to validate geometry .

Advanced Research Questions

Q. How should researchers address contradictions between computational modeling and experimental data in hydrogen bonding patterns?

Methodological Answer:

  • Validation Tools : Use PLATON (via WinGX) to analyze hydrogen-bonding networks and compare with DFT-optimized geometries .
  • Energy Calculations : Perform QTAIM (Quantum Theory of Atoms in Molecules) analysis to evaluate bond critical points and interaction energies. Discrepancies may arise from crystal packing effects vs. gas-phase computations .
  • Statistical Checks : Apply Rint and Rsigma metrics to assess data quality. Outliers in hydrogen bond distances (>0.1 Å deviation) may indicate twinning or disorder .

Q. What strategies are effective for analyzing supramolecular interactions in the solid state?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., D(Donor)-A(Acceptor) patterns) . For example, the carboxylic acid dimer (R2<sup>2</sup>(8) motif) is common in acrylates.
  • Hirshfeld Surfaces : Generate surfaces via CrystalExplorer to quantify intermolecular contacts (e.g., Br···O interactions from the bromopyridine moiety).
  • Thermal Analysis : Correlate DSC/TGA data with structural motifs; weak interactions (e.g., π-stacking) may lower melting points .

Q. What advanced computational methods validate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (λmax for the conjugated system) and compare with experimental data .
  • NBO Analysis : Investigate hyperconjugation in the acrylate system (e.g., electron density delocalization from the pyridine ring to the carbonyl group).
  • TD-DFT for Excited States : Simulate fluorescence properties, considering bromine’s heavy atom effect on intersystem crossing rates .

Data Contradiction Analysis Example

Observation Potential Cause Resolution
Discrepancy in Br-C bond length (X-ray vs. DFT)Thermal motion anisotropy in X-ray dataRefine with SHELXL’s RIGU restraints to model anisotropic displacement
IR carbonyl stretch differs from computed valueSolvent effects in experimentRecompute DFT with implicit solvation (e.g., PCM model for DMSO)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.